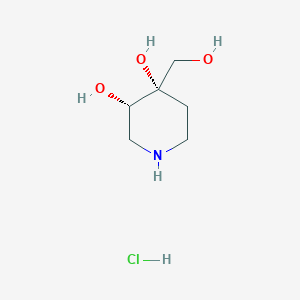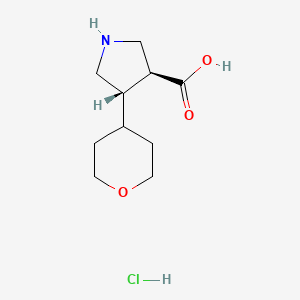
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride, also known as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (PDMP), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PDMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a crucial role in the synthesis of glycosphingolipids.
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
A study by Massicot, Steiner, and Godfroid (1985) demonstrated that chronic administration of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride led to reduced food intake and weight gain in obese (fa/fa) rats, along with an increase in free fatty acid concentration. This suggests potential applications in obesity research and metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
Massicot, Thuillier, and Godfroid (1984) explored the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior in mice. Their findings indicated a reduction in gold thioglucose-induced obesity, showcasing its relevance in studies related to satiety and obesity (Massicot, Thuillier, & Godfroid, 1984).
Crystal and Molecular Structure Analysis
The research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride provided insights into its crystal and molecular structure. This is significant for understanding the physical and chemical properties of the compound, useful in material science and chemistry research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Drug-Discovery Scaffolds
Narhe et al. (2017) reported the synthesis of enantiomerically pure scaffolds including (3R,4S)-3-(hydroxymethyl4-(hydroxyethyl))-piperidine, highlighting its potential as a starting point for drug-discovery. This illustrates its application in the development of molecular libraries for pharmaceutical research (Narhe et al., 2017).
Inhibitory Effects on Liver Glycogen Phosphorylase
Jakobsen et al. (2001) synthesized and studied various isomers and derivatives of 5-hydroxymethyl-piperidine-3,4-diol, including their inhibitory effects on liver glycogen phosphorylase. This research is relevant in the context of metabolic disorders and the development of potential therapeutic agents (Jakobsen et al., 2001).
Conformation Equilibrium Studies
Korneichuk, Senyavin, and Kuramshina (2017) conducted quantum-chemical calculations on 3-(hydroxymethyl)piperidine, assessing the conformational equilibria of its isomers in various solvents. Such studies are crucial for understanding the behavior of chemical compounds in different environments, relevant in both pharmaceutical and chemical research (Korneichuk, Senyavin, & Kuramshina, 2017).
Eigenschaften
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-6(10)1-2-7-3-5(6)9;/h5,7-10H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHYOUHNQXMZRV-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@]1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2436874.png)
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)

![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2436884.png)
![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)

![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)


![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)